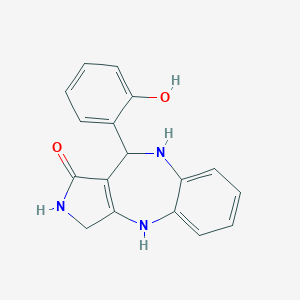
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one, commonly known as THPBD, is a heterocyclic compound with potential therapeutic applications. THPBD has been synthesized and studied for its unique biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of THPBD is not fully understood. However, it is believed that THPBD exerts its effects by binding to DNA and altering gene expression. THPBD has been shown to bind to the minor groove of DNA and form stable complexes, which can lead to changes in gene expression.
Biochemical And Physiological Effects
THPBD has been shown to have various biochemical and physiological effects. In cancer cells, THPBD has been shown to induce apoptosis by activating caspase-3 and caspase-9 pathways. THPBD has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurological disorders, THPBD has been shown to reduce oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
THPBD has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. THPBD is also relatively non-toxic, which makes it suitable for in vitro and in vivo experiments. However, THPBD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. THPBD also has limited bioavailability, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for THPBD research. In cancer research, THPBD could be further studied for its potential to inhibit metastasis and enhance the efficacy of chemotherapy. In neurological disorders, THPBD could be studied for its potential to improve cognitive function and reduce neuroinflammation. Additionally, new synthesis methods could be developed to improve the yield and purity of THPBD. Finally, THPBD could be modified to improve its bioavailability and pharmacokinetic properties, which could enhance its therapeutic potential.
Conclusion:
In conclusion, THPBD is a heterocyclic compound with potential therapeutic applications in cancer research and neurological disorders. THPBD has been synthesized and studied for its unique biochemical and physiological effects. THPBD has several advantages for lab experiments, but also has some limitations. There are several future directions for THPBD research, which could enhance its potential therapeutic applications.
Synthesis Methods
The synthesis of THPBD involves a multi-step process that includes the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization, reduction, and oxidation. The final product is THPBD, which has been characterized using various spectroscopic techniques.
Scientific Research Applications
THPBD has been studied for its potential therapeutic applications in various fields, including cancer research and neurological disorders. In cancer research, THPBD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, THPBD has been studied for its potential to act as a neuroprotective agent by reducing oxidative stress and inflammation.
properties
CAS RN |
137987-40-7 |
|---|---|
Product Name |
3,4,9,10-Tetrahydro-10-(2-hydroxyphenyl)pyrrolo(3,4-b)(1,5)benzodiazepin-1(2H)-one |
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-(2-hydroxyphenyl)-2,4,5,10-tetrahydro-1H-pyrrolo[3,4-c][1,5]benzodiazepin-3-one |
InChI |
InChI=1S/C17H15N3O2/c21-14-8-4-1-5-10(14)16-15-13(9-18-17(15)22)19-11-6-2-3-7-12(11)20-16/h1-8,16,19-21H,9H2,(H,18,22) |
InChI Key |
VVYXODYYBJFRRQ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
Canonical SMILES |
C1C2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4O)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B186820.png)
![2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B186822.png)
![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
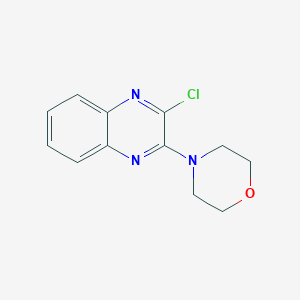
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)
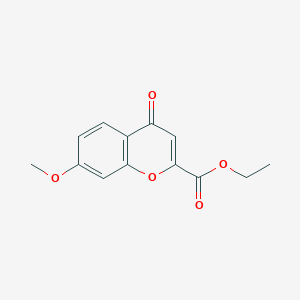
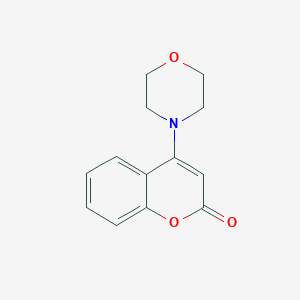
![Benzothiazole, 2-[(4-chlorophenyl)thio]-](/img/structure/B186833.png)
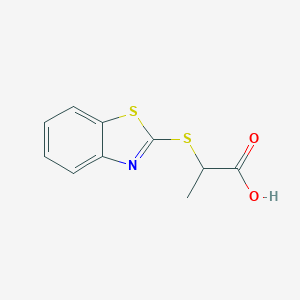
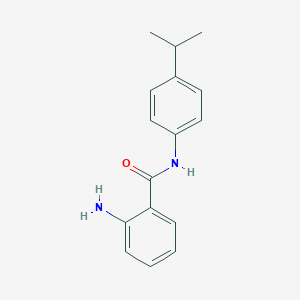
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)
![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)
